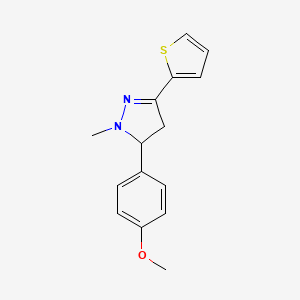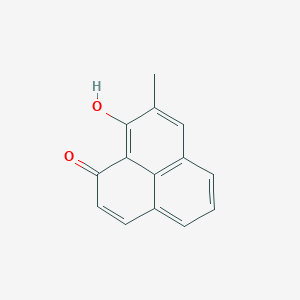
9-Hydroxy-8-methyl-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-8-methyl-1H-phenalen-1-one is an organic compound with the molecular formula C13H8O2 It belongs to the class of phenalenone derivatives, which are known for their unique structural and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-methyl-1H-phenalen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-hydroxy-1-naphthaldehyde with methyl ketones in the presence of a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-8-methyl-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., elevated temperatures).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenalenone derivatives.
Scientific Research Applications
9-Hydroxy-8-methyl-1H-phenalen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-8-methyl-1H-phenalen-1-one, particularly in photodynamic therapy, involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause oxidative damage to cellular components, leading to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-1H-phenalen-1-one
- 3-Hydroxy-1H-phenalen-1-one
- Funalenone
Uniqueness
9-Hydroxy-8-methyl-1H-phenalen-1-one is unique due to the presence of both a hydroxyl group and a methyl group on the phenalenone core. This structural feature imparts distinct photophysical properties and reactivity compared to other phenalenone derivatives. The compound’s ability to act as a photosensitizer in photodynamic therapy further distinguishes it from similar compounds.
Properties
CAS No. |
78229-05-7 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-hydroxy-8-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-7-10-4-2-3-9-5-6-11(15)13(12(9)10)14(8)16/h2-7,16H,1H3 |
InChI Key |
ZYSZNQOPEDPROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C=CC(=O)C3=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
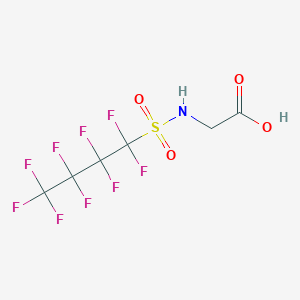
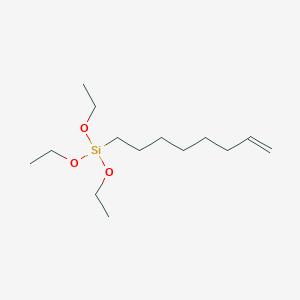
![(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14140699.png)
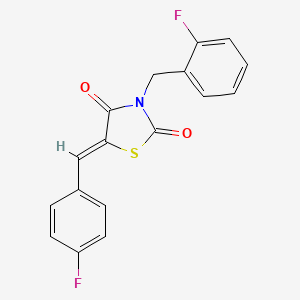
![Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate](/img/structure/B14140714.png)
![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
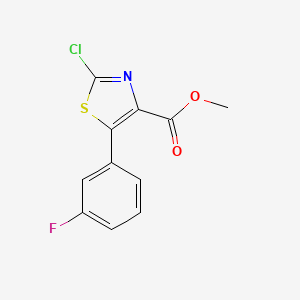
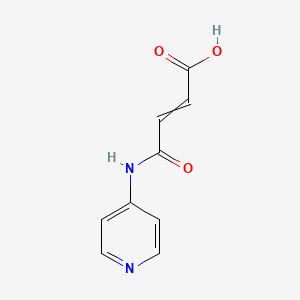
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
